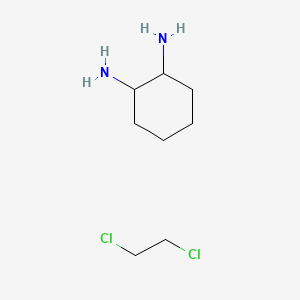
4,4'-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol): is a chemical compound known for its unique structure and properties. It is a derivative of bisphenol, characterized by the presence of two phenol groups connected by a propane bridge, with tert-butyl groups attached to the phenol rings. This compound is widely used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) typically involves the reaction of 3,5-di-tert-butylphenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired bisphenol derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagent used.
Aplicaciones Científicas De Investigación
4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) has numerous applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in drug formulations due to its stability and reactivity.
Industry: Utilized as an additive in lubricants, plastics, and rubber to enhance their performance and longevity.
Mecanismo De Acción
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) involves its ability to donate hydrogen atoms from the phenol groups, acting as an antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen donation, thereby protecting cells and materials from oxidative stress.
Comparación Con Compuestos Similares
Bisphenol A: Another bisphenol derivative with similar structural features but without the tert-butyl groups.
Tetrabromobisphenol A: A brominated derivative used as a flame retardant.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A compound with multiple phenol groups linked through a pentaerythritol core, used as an antioxidant in polymers.
Uniqueness: 4,4’-(Propane-2,2-diyl)bis(3,5-di-tert-butylphenol) is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective as an antioxidant and stabilizer in various applications.
Propiedades
Número CAS |
65192-07-6 |
|---|---|
Fórmula molecular |
C31H48O2 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-4-[2-(2,6-ditert-butyl-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C31H48O2/c1-27(2,3)21-15-19(32)16-22(28(4,5)6)25(21)31(13,14)26-23(29(7,8)9)17-20(33)18-24(26)30(10,11)12/h15-18,32-33H,1-14H3 |
Clave InChI |
INJQRCVPSSLYAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




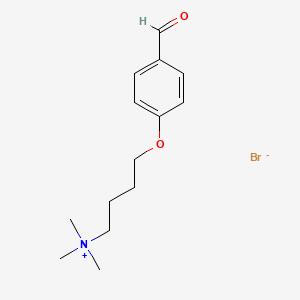

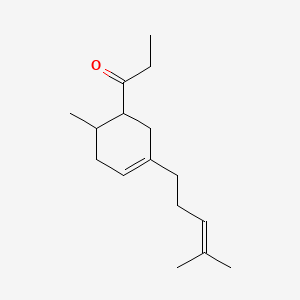
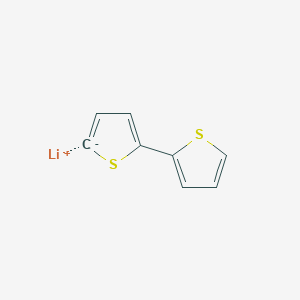

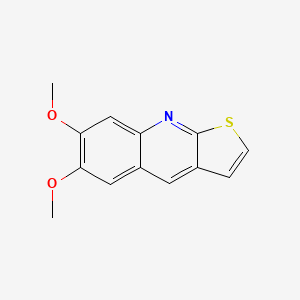
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
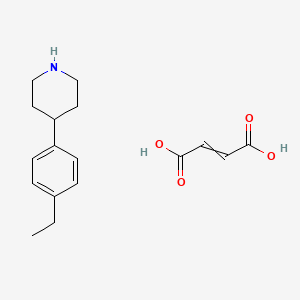
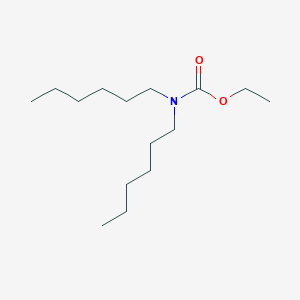
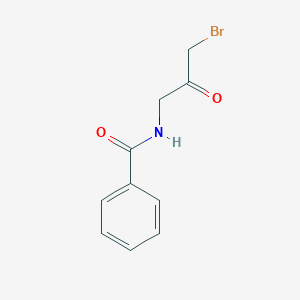
![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)
